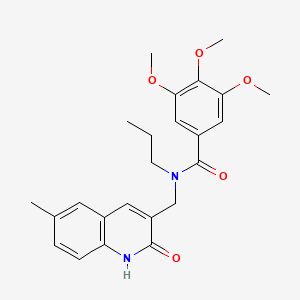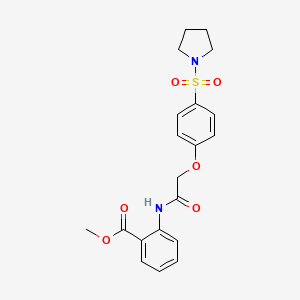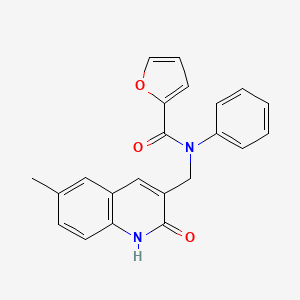
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQC is a quinoline-based molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. It has also been shown to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its anti-inflammatory and antioxidant properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell or tissue type being studied. In addition, its potential toxicity and side effects have not been fully investigated.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. Further research is needed to fully understand its mechanism of action and how it interacts with different cell and tissue types. In addition, more studies are needed to investigate its potential toxicity and side effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide's potential therapeutic applications should also be further explored, particularly in the treatment of neurological disorders and cancer. Finally, the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylfuran-2-carboxamide in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in high yield.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSZQJLPIGANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

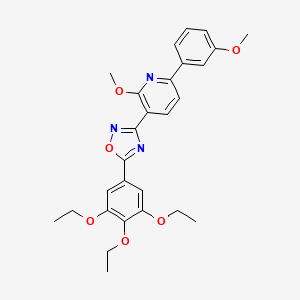
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
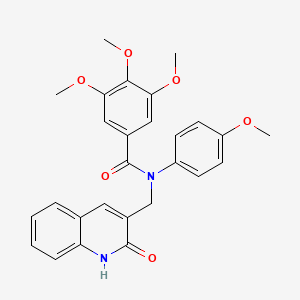

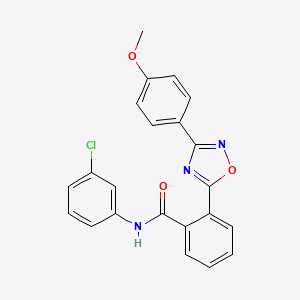
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
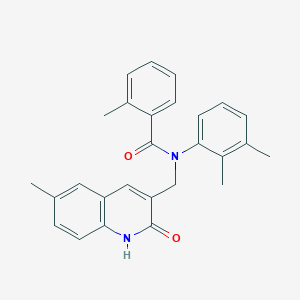


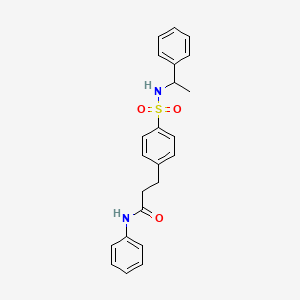
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
